3-Hydroxy-1,5,6,7-Tetrahydro-Pyrazolo[4,3-B]Pyridine-4-Carboxylic Acid Tert-Butyl Ester
Overview
Description
3-Hydroxy-1,5,6,7-Tetrahydro-Pyrazolo[4,3-B]Pyridine-4-Carboxylic Acid Tert-Butyl Ester is a complex organic compound belonging to the pyrazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1,5,6,7-Tetrahydro-Pyrazolo[4,3-B]Pyridine-4-Carboxylic Acid Tert-Butyl Ester typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process would be optimized for efficiency and yield, with rigorous quality control measures to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield various products, depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-Hydroxy-1,5,6,7-Tetrahydro-Pyrazolo[4,3-B]Pyridine-4-Carboxylic Acid Tert-Butyl Ester is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.
Industry: In industry, this compound can be utilized in the production of specialty chemicals, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism by which 3-Hydroxy-1,5,6,7-Tetrahydro-Pyrazolo[4,3-B]Pyridine-4-Carboxylic Acid Tert-Butyl Ester exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
1H-Pyrazolo[3,4-b]pyridine derivatives
Uniqueness: 3-Hydroxy-1,5,6,7-Tetrahydro-Pyrazolo[4,3-B]Pyridine-4-Carboxylic Acid Tert-Butyl Ester stands out due to its specific structural features, such as the presence of the hydroxyl group and the tert-butyl ester moiety
Properties
IUPAC Name |
tert-butyl 3-oxo-2,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-6-4-5-7-8(14)9(15)13-12-7/h4-6H2,1-3H3,(H2,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPPMMMQUMWGOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C(=O)NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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